

ZK756326 Dihydrochloride: A Technical Guide to its Binding Affinity for CCR8

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

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This technical guide provides an in-depth analysis of the binding affinity of **ZK756326 dihydrochloride** for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immune responses. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of **ZK756326 dihydrochloride** for the CCR8 receptor has been determined through competitive binding assays. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of the binding of the natural ligand, is a key metric for its potency.

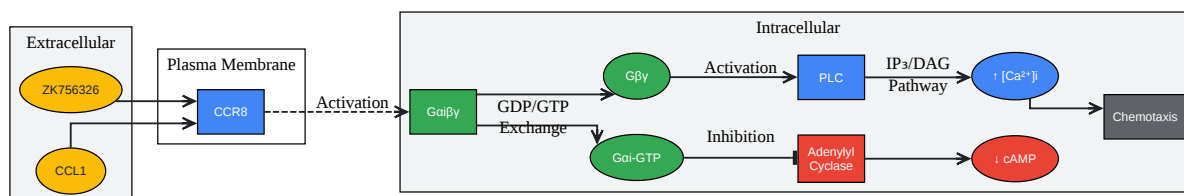
Compound	Receptor	Assay Type	Ligand	IC ₅₀ Value	Reference
ZK756326 dihydrochloride	Human CCR8	Competition Binding	CCL1 (I-309)	1.8 μ M	[1] [2] [3]

CCR8 Signaling Pathway

CCR8 is a class A G protein-coupled receptor that plays a crucial role in the immune system.[4] Its primary endogenous ligand is the chemokine CCL1.[4] The binding of CCL1 or an agonist like ZK756326 to CCR8 initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This process involves the coupling of the receptor to heterotrimeric G proteins, particularly of the G α i subtype.

The activation of G α i leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the G $\beta\gamma$ subunits can activate other downstream effectors, such as phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), contributing to cellular responses such as chemotaxis and modulation of immune cell function.[5][6]

Below is a diagram illustrating the CCR8 signaling pathway upon agonist binding.



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Caption: CCR8 Signaling Pathway upon Agonist Binding.

Experimental Protocols

The binding affinity of **ZK756326 dihydrochloride** for CCR8 is typically determined using a competitive radioligand or fluorescent ligand binding assay. The following protocol provides a generalized methodology based on common practices for GPCR binding assays.

Objective: To determine the IC₅₀ value of **ZK756326 dihydrochloride** for the CCR8 receptor by measuring its ability to compete with a labeled CCR8 ligand.

Materials:

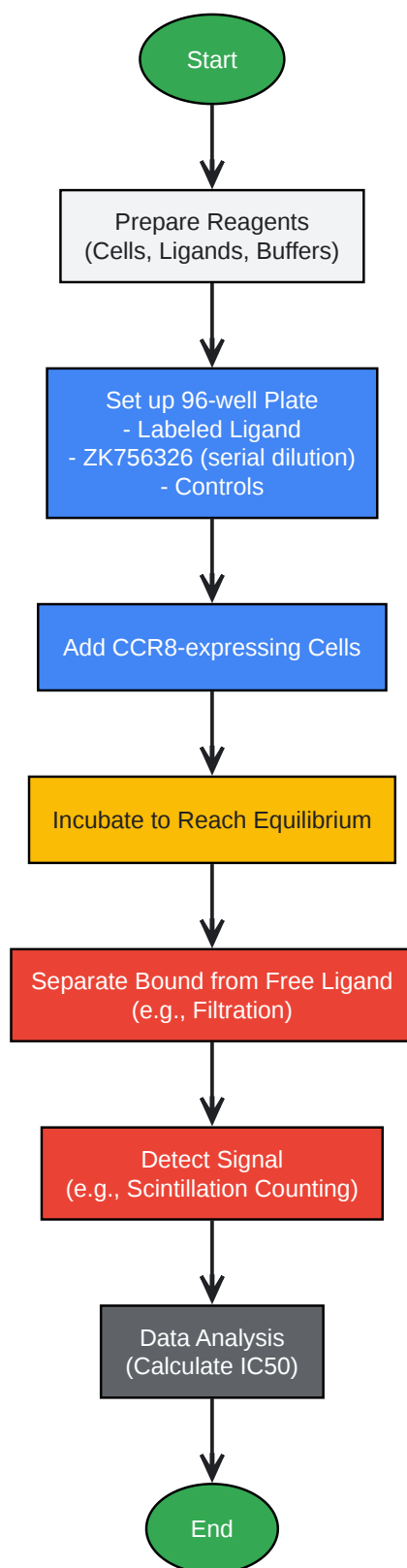
- Cell Line: A stable cell line overexpressing human CCR8 (e.g., Jurkat cells or HEK293 cells).
- Labeled Ligand: Radiolabeled ([¹²⁵I]-CCL1) or fluorescently labeled (e.g., hCCL1-AF647) human CCL1.
- Test Compound: **ZK756326 dihydrochloride**.
- Unlabeled Ligand: Non-labeled human CCL1 (for determining non-specific binding).
- Assay Buffer: Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
- Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum manifold for radioligand assays.
- Detection System: Gamma counter for radioligand assays or a flow cytometer/plate reader for fluorescent assays.

Procedure:

- Cell Preparation: Culture the CCR8-expressing cells to the appropriate density. On the day of the experiment, harvest the cells and resuspend them in assay buffer to a predetermined concentration.
- Competition Assay Setup:
 - In a 96-well plate, add a fixed concentration of the labeled ligand to all wells.
 - Add increasing concentrations of the test compound (**ZK756326 dihydrochloride**) to the experimental wells.
 - To determine non-specific binding, add a high concentration of unlabeled CCL1 to a set of control wells.

- To determine total binding, add only the labeled ligand and assay buffer to another set of control wells.
- Incubation: Add the cell suspension to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand:
 - For Radioligand Assays: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
 - For Fluorescent Ligand Assays: The separation step may not be necessary if using flow cytometry for detection. For plate-based fluorescence assays, washing steps may be required.
- Detection:
 - For Radioligand Assays: Dry the filter plate and measure the radioactivity in each well using a gamma counter.
 - For Fluorescent Ligand Assays: Analyze the cells by flow cytometry to measure the mean fluorescence intensity or read the plate on a fluorescence plate reader.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of **ZK756326 dihydrochloride**.

The following diagram illustrates the general workflow for a competitive binding assay.



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Caption: General Workflow for a Competitive Binding Assay.

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